5-Bromo-2H-1,3-benzodioxol-4-ol

Catalog No.
S6605102
CAS No.
82299-36-3
M.F
C7H5BrO3
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2H-1,3-benzodioxol-4-ol

CAS Number

82299-36-3

Product Name

5-Bromo-2H-1,3-benzodioxol-4-ol

IUPAC Name

5-bromo-1,3-benzodioxol-4-ol

Molecular Formula

C7H5BrO3

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C7H5BrO3/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2,9H,3H2

InChI Key

FSDSDUFDWODBBX-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C(=C(C=C2)Br)O

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)O

5-Bromo-2H-1,3-benzodioxol-4-ol is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a hydroxyl group on a benzodioxole framework. Its molecular formula is C7H5BrO3C_7H_5BrO_3, and it has a molecular weight of approximately 217.02 g/mol. The compound is notable for its potential applications in both chemical synthesis and biological research due to its reactive functional groups and structural properties .

, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution, allowing for the introduction of diverse functional groups.
  • Reduction Reactions: The hydroxyl group can be reduced under specific conditions, leading to the formation of different derivatives.
  • Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Research indicates that 5-Bromo-2H-1,3-benzodioxol-4-ol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its structure allows it to interact with various biological targets, potentially modulating biochemical pathways. The presence of the bromine and hydroxyl groups may enhance its bioactivity compared to similar compounds.

The synthesis of 5-Bromo-2H-1,3-benzodioxol-4-ol typically involves the bromination of 1,3-benzodioxole derivatives. This process can be achieved using bromine or brominating agents under controlled conditions to ensure selective bromination at the desired position. Industrial methods may involve automated systems to optimize yield and purity while minimizing by-products .

5-Bromo-2H-1,3-benzodioxol-4-ol finds applications across various fields:

  • Chemical Synthesis: It serves as a building block for more complex molecules and is utilized in organic synthesis.
  • Biological Research: Investigated for its potential therapeutic properties, including antimicrobial and anticancer effects.
  • Pharmaceutical Development: Explored as a candidate for drug development due to its unique structural properties.

Several compounds share structural similarities with 5-Bromo-2H-1,3-benzodioxol-4-ol. Below is a comparison highlighting its uniqueness:

Uniqueness

The uniqueness of 5-Bromo-2H-1,3-benzodioxol-4-ol lies in its combination of bromine and hydroxyl functional groups on the benzodioxole ring. This specific arrangement imparts distinct chemical reactivity and biological activity that sets it apart from similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.94221 g/mol

Monoisotopic Mass

215.94221 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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